molecular formula C16H11N B1582823 5H-Benzo[b]carbazole CAS No. 243-28-7

5H-Benzo[b]carbazole

Cat. No. B1582823
CAS RN: 243-28-7
M. Wt: 217.26 g/mol
InChI Key: ROEOVWIEALGNLM-UHFFFAOYSA-N
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Description

5H-Benzo[b]carbazole is a chemical compound with the molecular formula C16H11N . It is a white to light yellow powder or crystal .


Synthesis Analysis

There are several methods to synthesize this compound. One method involves a sequential Cu-catalyzed Friedel–Crafts alkylation reaction of indoles with 2-(2-(alkynyl)benzylidene)malonates, followed by iodine-promoted electrophilic cyclization, nucleophilic substitution, and aromatization .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused ring system with a nitrogen atom incorporated into one of the rings. The systematic name for this compound is this compound, and its standard InChI is InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in Cu-catalyzed Friedel–Crafts alkylation reactions . It can also be involved in electropolymerization processes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.265 Da . It has a density of 1.3±0.1 g/cm³, a boiling point of 456.1±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Electronic Structure and Substitution Reactions

Synthesis and Chemical Properties

  • A significant advancement in synthesizing this compound derivatives involves iron catalysis in a cascade sequence, highlighting its tolerance to various functional groups and efficient yields (Boominathan et al., 2015).
  • The facile synthesis of 5H-benzo[b]carbazol-6-yl ketones through a series of reactions including Cu-catalyzed Friedel-Crafts alkylation and iodine-promoted electrophilic cyclization was developed, yielding products with high efficiency (Wu et al., 2014).
  • The palladium-catalyzed C-H arylation process has been utilized for the synthesis of biologically active this compound derivatives (Mandal et al., 2017).

Biological and Medicinal Applications

  • Research has shown that 5H-benzo[b]carbazoles exhibit potential antitumor activity, with specific derivatives showing comparable in vitro activity to established anticancer agents (Asche et al., 2005).
  • 5H-benzo[b]carbazoles have been used in the synthesis of fluorescent switches, demonstrating their potential in molecular switch applications (Ravichandiran, Santhoshkumar, & Vasanthkumar, 2017).
  • The compound has also been studied for its photoluminescent properties, indicating its potential use in materials science and light-emitting devices (Xing et al., 2013).

Analytical and Environmental Applications

  • A method for the selective determination of trace amounts of this compound in various chemicals using zone-melting technique and synchronous fluorescence spectrometry has been developed (Tachibana & Furusawa, 1992).

Safety and Hazards

5H-Benzo[b]carbazole can cause skin and eye irritation. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

Future Directions

Carbazole-based compounds, including 5H-Benzo[b]carbazole, have been studied for many years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

properties

IUPAC Name

5H-benzo[b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEOVWIEALGNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80179026
Record name 5H-Benzo(b)carbazole
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

243-28-7
Record name 5H-Benzo[b]carbazole
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Record name 5H-Benzo(b)carbazole
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Record name 5H-Benzo[b]carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 5H-Benzo[b]carbazole?

A1: this compound has the molecular formula C16H11N and a molecular weight of 217.27 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Studies utilize various spectroscopic techniques to characterize this compound and its derivatives. For instance, synchronous fluorescence spectrometry is employed for selective and simultaneous determination of trace amounts of this compound and naphthacene []. NMR (H NMR and C NMR), FT-IR, and Mass spectral analysis are also commonly employed for structural elucidation [].

Q3: How does the structure of this compound influence its fluorescence properties?

A3: The presence of the benzocarbazole ring system significantly impacts the fluorescence properties of this compound and its derivatives. The planar structure of this ring system, as observed in compounds like 8,9-Dimethoxy-5-phenylsulfonyl-5H-benzo[b]carbazole, contributes to its fluorescence []. Modifications to the ring system, such as the introduction of substituents, can alter these properties, leading to shifts in emission wavelengths and changes in fluorescence intensity [, ].

Q4: What are some synthetic routes to this compound and its derivatives?

A4: Researchers have developed several synthetic approaches to this compound derivatives:

  • From Benzoylindolecarboxylic Acids: Treatment of benzoylindolecarboxylic acids with phosphorus pentachloride, followed by reaction with titanium(IV) chloride, provides a route to this compound-6,11-diones [, ].
  • From 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehydes: These compounds, derived from indan-1-ones, serve as precursors for synthesizing both this compound-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones [, ].
  • Double Buchwald–Hartwig Reaction: 2-Bromo-3-(2-bromophenyl)naphthalene-1,4-dione acts as a precursor for synthesizing functionalized benzo[b]carbazole-6,11-diones via a double Buchwald–Hartwig coupling reaction [].
  • Iron-Catalyzed Cascade Approach: This method utilizes an iron catalyst to construct this compound derivatives through a cascade sequence involving an atom-economical process and a unique 1,4-sulfonyl migration [].

Q5: Can you elaborate on the Michael addition reaction involving this compound derivatives?

A5: Research indicates that naphthoquinones can undergo Michael addition with nitroolefins, offering a pathway to synthesize novel this compound derivatives, specifically (6bR,10aS)-7,8,9,10,10a,11-hexahydro-6bH-benzo[a]carbazole-5,6-diones and (4aR,11bS)-1,2,3,4,4a,5-hexahydro-11bH-benzo[b]carbazole-6,11-diones, along with 1,2,3,4-tetrahydro-5H-benzo[b]carbazole-6,11-diones []. This reaction provides a valuable method for constructing diverse this compound structures, potentially leading to compounds with interesting biological activities.

Q6: How do N-acyl derivatives of this compound behave under photochemical conditions?

A6: N-acyl derivatives of this compound, like N-acetyl and N-(2-naphthoyl) derivatives, undergo photo-rearrangement similar to N-acetylcarbazole, yielding carbazole ketones [, , ]. Interestingly, N-(2-naphthoyl)carbazole exhibits significantly less photochemical reactivity. This difference in behavior can be attributed to variations in their respective tern schemes [].

Q7: What are the potential applications of this compound derivatives in medicinal chemistry?

A7: this compound derivatives, particularly those containing the 6,11-dione moiety, have shown promising antitumor activity [, ]. For example, 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles demonstrate potent and selective inhibition of anaplastic lymphoma kinase (ALK), a crucial target in cancer therapy []. These findings highlight the potential of this compound derivatives as lead compounds in developing novel anticancer drugs.

Q8: Are there any specific examples of this compound derivatives with notable biological activity?

A8: Alectinib, a clinically approved drug for treating non-small cell lung cancer, is a derivative of this compound [, ]. Specifically, Alectinib is the hydrochloride salt of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile []. Its development highlights the successful translation of this compound-based compounds into clinically relevant therapeutics.

Q9: How do structural modifications influence the biological activity of this compound derivatives?

A9: Introducing specific substituents onto the this compound scaffold can significantly affect its biological activity. For instance, adding a substituent near the E(0) region of the ATP binding site in ALK leads to highly selective and potent ALK inhibitors []. This structure-activity relationship (SAR) understanding is crucial for designing more potent and selective this compound-based drug candidates.

Q10: Does this compound have applications beyond medicinal chemistry?

A10: Yes, this compound derivatives also find applications in materials science, particularly in developing organic light-emitting diodes (OLEDs) [, ]. For example, incorporating this compound moieties into polymers like poly-2-(9H-carbazol-9-yl)-5-(4-vinylphenyl)-5H-benzo[b]carbazole (PBCZCZ) leads to enhanced hole-transporting properties, making them suitable for use in PeLEDs [, ].

Q11: What analytical techniques are employed for studying this compound?

A11: Researchers utilize a range of analytical techniques for studying this compound and its derivatives. Key techniques include:* Synchronous fluorescence spectrometry: This method allows for sensitive and selective detection and quantification, even in the presence of structurally similar compounds [, ].* Zone melting: This technique facilitates the separation and purification of this compound from mixtures of polycyclic aromatic compounds [, ].* Voltammetry: Cyclic voltammetry helps in understanding the electrochemical behavior of this compound derivatives, including their reduction potentials and electron transfer mechanisms [].* X-ray diffraction: This technique is crucial for determining the crystal structures of this compound derivatives, providing insights into their solid-state properties and polymorphs [, ].

Q12: What is known about the material compatibility and stability of this compound derivatives?

A12: The material compatibility and stability of this compound derivatives depend on their specific structure and the intended application. For example, in OLED applications, researchers prioritize derivatives with good film-forming properties and thermal stability [, ]. Modifications to the core structure, such as introducing bulky substituents, can influence these properties.

Q13: How is computational chemistry employed in this compound research?

A13: Computational chemistry plays a significant role in understanding the electronic structure, properties, and reactivity of this compound derivatives []. Techniques like density functional theory (DFT) are used to:* Predict the reduction potentials of these compounds, providing insights into their electrochemical behavior.* Investigate the nature of chemical bonding and electron delocalization within the molecules.* Rationalize the observed structure-activity relationships (SAR) and guide the design of new derivatives with improved properties.

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